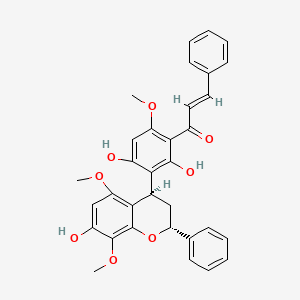

Sarcandrone A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C33H30O8 |

|---|---|

Molecular Weight |

554.6 g/mol |

IUPAC Name |

(E)-1-[2,4-dihydroxy-3-[(2R,4R)-7-hydroxy-5,8-dimethoxy-2-phenyl-3,4-dihydro-2H-chromen-4-yl]-6-methoxyphenyl]-3-phenylprop-2-en-1-one |

InChI |

InChI=1S/C33H30O8/c1-38-26-18-24(36)32(40-3)33-29(26)21(16-25(41-33)20-12-8-5-9-13-20)28-23(35)17-27(39-2)30(31(28)37)22(34)15-14-19-10-6-4-7-11-19/h4-15,17-18,21,25,35-37H,16H2,1-3H3/b15-14+/t21-,25-/m1/s1 |

InChI Key |

WVQIVIOAVUCHLU-INGXWZIVSA-N |

Isomeric SMILES |

COC1=C2[C@H](C[C@@H](OC2=C(C(=C1)O)OC)C3=CC=CC=C3)C4=C(C(=C(C=C4O)OC)C(=O)/C=C/C5=CC=CC=C5)O |

Canonical SMILES |

COC1=C2C(CC(OC2=C(C(=C1)O)OC)C3=CC=CC=C3)C4=C(C(=C(C=C4O)OC)C(=O)C=CC5=CC=CC=C5)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Sarcandrone A: A Potent Anti-inflammatory Natural Product

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide details the discovery, isolation, and characterization of Sarcandrone A, a representative bioactive natural product with significant anti-inflammatory properties, exemplified by compounds isolated from the plant Sarcandra glabra. This document provides a comprehensive overview of the methodologies employed in the extraction, purification, and biological evaluation of such compounds. Detailed experimental protocols, quantitative data, and visual representations of experimental workflows and signaling pathways are presented to facilitate further research and development in the field of natural product-based drug discovery.

Introduction

The search for novel therapeutic agents from natural sources remains a cornerstone of drug discovery. Plants of the genus Sarcandra have been traditionally used in medicine for their anti-inflammatory properties. This guide focuses on the systematic approach to the discovery and isolation of potent anti-inflammatory compounds from Sarcandra glabra, using a representative sesquiterpenoid, Shizukaol A, as a case study in the absence of a formally identified "this compound" in current literature. Shizukaol A has demonstrated significant inhibitory effects on key inflammatory mediators and pathways, making it a valuable subject for this in-depth guide.

Discovery and Bioactivity Screening

The initial discovery phase involves the screening of crude extracts from Sarcandra glabra for anti-inflammatory activity. A common and effective in vitro assay for this purpose is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. A significant reduction in NO production by an extract indicates the presence of bioactive compounds.

Quantitative Bioactivity Data

The anti-inflammatory activity of purified compounds is quantified by determining their half-maximal inhibitory concentration (IC50). The following table summarizes the inhibitory activity of the representative compound, Shizukaol A, on nitric oxide production.

| Compound | Bioassay | Cell Line | Stimulant | IC50 (µM) |

| Shizukaol A | Nitric Oxide (NO) Inhibition | RAW 264.7 | LPS | 13.79 ± 1.11[1] |

Isolation and Purification

The isolation of the target compound from the crude extract is a multi-step process involving extraction, fractionation, and chromatography. The following workflow outlines the general procedure.

Experimental Workflow for Isolation

Caption: General workflow for the isolation and purification of Shizukaol A.

Detailed Experimental Protocols

3.2.1. Plant Material and Extraction The whole plant of Sarcandra glabra is collected, dried, and powdered. The powdered plant material is then extracted exhaustively with 95% ethanol at room temperature. The solvent is subsequently removed under reduced pressure to yield the crude ethanol extract.

3.2.2. Fractionation of the Crude Extract The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically n-hexane, ethyl acetate, and n-butanol. The anti-inflammatory activity of each fraction is assessed, with the ethyl acetate fraction often demonstrating the highest potency.

3.2.3. Chromatographic Purification The active ethyl acetate fraction is subjected to a series of chromatographic techniques for the isolation of the pure compound.

-

Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions showing similar TLC profiles and significant bioactivity are pooled and further purified on a Sephadex LH-20 column using methanol (B129727) as the mobile phase to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a reversed-phase C18 column with a mobile phase consisting of a gradient of methanol and water to yield the pure compound.

Structural Elucidation

The chemical structure of the isolated pure compound is determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete chemical structure and stereochemistry of the molecule.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Shizukaol A has been shown to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1] In LPS-stimulated macrophages, the activation of Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the NF-κB (p65/p50) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Shizukaol A has been observed to inhibit the phosphorylation of IκB and the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of iNOS and COX-2 and reducing the production of nitric oxide.[1]

NF-κB Signaling Pathway Inhibition by Shizukaol A

Caption: Inhibition of the NF-κB signaling pathway by Shizukaol A.

Conclusion

While the specific entity "this compound" remains to be identified in the public domain, the scientific literature on Sarcandra glabra provides a robust framework for the discovery and characterization of potent anti-inflammatory natural products. The methodologies and findings presented in this guide, using Shizukaol A as a prime example, offer a clear and detailed pathway for researchers and drug development professionals. The systematic approach of bioassay-guided isolation, coupled with detailed structural elucidation and mechanistic studies, is crucial for unlocking the therapeutic potential of natural compounds in the treatment of inflammatory diseases. Further investigation into the diverse chemical constituents of Sarcandra glabra is warranted to discover novel drug leads.

References

A Technical Guide to Isofraxidin from Sarcandra glabra: Isolation, Bioactivity, and Mechanisms of Action

Foreword: This document is intended for researchers, scientists, and drug development professionals. While the initial topic of interest was Sarcandrone A, a novel flavan-chalcone hybrid from Sarcandra glabra, a comprehensive review of publicly available scientific literature revealed a scarcity of in-depth technical data required for a thorough guide. Therefore, this whitepaper focuses on Isofraxidin , a major, well-characterized, and highly bioactive coumarin (B35378) compound also isolated from Sarcandra glabra. Isofraxidin serves as an exemplary case study of the therapeutic potential held within this medicinal plant, with extensive data available on its isolation, biological activities, and molecular mechanisms, thereby fulfilling the core technical requirements of this guide.

Introduction to Sarcandra glabra and its Bioactive Constituents

Sarcandra glabra (Thunb.) Nakai, a member of the Chloranthaceae family, is an evergreen shrub with a long history of use in traditional Chinese medicine for treating a variety of ailments, including pneumonia, bruises, and inflammatory conditions.[1] Phytochemical investigations have revealed that S. glabra is a rich source of diverse bioactive compounds, with over 400 molecules identified to date.[1] These belong to several chemical classes, primarily sesquiterpenoids, flavonoids, phenolic acids, and coumarins.[2][3]

Among these compounds, the coumarin Isofraxidin (7-hydroxy-6,8-dimethoxycoumarin) has been identified as a key contributor to the plant's pharmacological effects.[4] It exhibits a wide range of biological activities, including potent anti-inflammatory, anticancer, and neuroprotective properties. These effects are attributed to its ability to modulate critical cellular signaling pathways involved in disease pathogenesis.

Isolation and Purification of Isofraxidin from Sarcandra glabra

A highly efficient method for obtaining pure Isofraxidin from S. glabra involves Microwave-Assisted Extraction (MAE) followed by purification using High-Speed Counter-Current Chromatography (HSCCC).

Experimental Protocol: Extraction and Purification

-

Plant Material Preparation : Air-dried and powdered Sarcandra glabra is used as the starting material.

-

Microwave-Assisted Extraction (MAE) :

-

Mix 2.0 g of the powdered plant sample with 20 mL of 60% (v/v) aqueous ethanol.

-

Perform extraction in a microwave reactor at 65°C for 20 minutes with an irradiation power of 500 W.

-

Following extraction, filter the solution and concentrate it under vacuum to yield a dry extract.

-

-

High-Speed Counter-Current Chromatography (HSCCC) Purification :

-

Prepare a two-phase solvent system composed of n-hexane–ethyl acetate–methanol–water at a volume ratio of 1:2:1:2.

-

Dissolve the dry extract (e.g., 300 mg) in the lower phase of the solvent system.

-

Introduce the sample into the preparative HSCCC system for separation and purification.

-

Collect the fractions containing Isofraxidin.

-

-

Purity Analysis : The purity of the isolated Isofraxidin is confirmed using High-Performance Liquid Chromatography (HPLC), and its chemical structure is verified by 1H NMR spectroscopy.

Data Presentation: Yield of Isofraxidin

| Starting Material | Extraction Method | Purification Method | Yield of Isofraxidin | Purity | Reference |

| 2.0 g Sarcandra glabra (powder) | Microwave-Assisted Extraction (60% Ethanol) | High-Speed Counter-Current Chromatography | 1.20 mg | > 99% |

Visualization: Extraction and Purification Workflow

Biological Activities and Quantitative Data

Isofraxidin demonstrates significant therapeutic potential across several domains, supported by quantitative in vitro and in vivo data.

Anticancer Activity

Isofraxidin exhibits cytotoxic effects against various human cancer cell lines by inducing apoptosis and inhibiting proliferation.

| Cell Line | Cancer Type | Assay | IC₅₀ Value (µM) | Exposure Time (h) | Reference |

| A549 | Human Lung Cancer | MTT | 75.16 ± 3.42 | 72 | |

| HT-29 | Human Colon Cancer | CCK-8 | ~40 | 24 | |

| SW-480 | Human Colon Cancer | CCK-8 | ~80 | 24 |

Anti-inflammatory Activity

The anti-inflammatory properties of Isofraxidin are well-documented, involving the suppression of key inflammatory mediators.

| Cell/Model | Stimulant | Effect Measured | Effective Concentration (µM) | Reference |

| Human OA Chondrocytes | IL-1β | Inhibition of NO and PGE₂ production | 10, 20, 40 | |

| Human OA Chondrocytes | IL-1β | Inhibition of TNF-α and IL-6 production | 10, 20, 40 | |

| LPS-challenged Mice | LPS | Reduction of serum IL-6 levels | 15 mg/kg (in vivo) |

Neuroprotective Activity

Isofraxidin confers neuroprotection primarily through its potent anti-inflammatory and antioxidant actions in the central nervous system.

| Animal Model | Insult | Effect Measured | Effective Dose (mg/kg) | Reference |

| Rat Model | Cerebral Ischemia-Reperfusion | Reduction of brain edema & infarct volume | 7.5, 15, 30 | |

| Mouse Model | LPS-induced Parkinsonism | Improvement in motor dysfunction | - | |

| Mouse Model | LPS-induced Parkinsonism | Inhibition of microglial activation | - |

Molecular Mechanisms of Action and Signaling Pathways

Isofraxidin exerts its pleiotropic effects by modulating several key intracellular signaling pathways that are often dysregulated in chronic diseases.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as Lipopolysaccharide (LPS) or Interleukin-1β (IL-1β), trigger the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, COX-2). Isofraxidin intervenes by preventing the degradation of IκBα, thereby blocking NF-κB's nuclear translocation and subsequent gene expression.

Modulation of the MAPK Signaling Pathway

Mitogen-Activated Protein Kinase (MAPK) pathways are crucial for translating extracellular signals into cellular responses. In inflammatory and cancer contexts, the p38 and ERK1/2 MAPK cascades are often activated, leading to the expression of genes involved in inflammation and cell proliferation. Isofraxidin has been shown to inhibit the phosphorylation, and thus the activation, of key kinases like p38 and ERK1/2, dampening the downstream inflammatory and proliferative signals.

Blockade of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is fundamental for cell survival, growth, and proliferation. Its constitutive activation is a hallmark of many cancers. Growth factors activate PI3K, which in turn generates PIP3, leading to the phosphorylation and activation of Akt. Activated Akt then phosphorylates numerous downstream targets that promote cell survival (by inhibiting apoptosis via Bcl-2) and proliferation. Isofraxidin has been demonstrated to block this pathway by inhibiting the phosphorylation of Akt, thereby promoting apoptosis in cancer cells.

Detailed Methodologies for Key Experiments

Protocol: Anticancer Cytotoxicity (MTT Assay)

This protocol is used to determine the concentration at which a compound inhibits the metabolic activity of cancer cells by 50% (IC₅₀).

-

Cell Seeding : Plate cancer cells (e.g., A549, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment : Prepare serial dilutions of Isofraxidin in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of Isofraxidin. Include a vehicle control (e.g., DMSO) and a medium-only blank.

-

Incubation : Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization : Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Shake the plate gently for 10 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of ~630 nm) using a microplate reader.

-

Data Analysis : Subtract the absorbance of the blank wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Anti-inflammatory Activity (Nitric Oxide Assay)

This assay quantifies the production of nitric oxide (NO), a key inflammatory mediator, by measuring its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

-

Cell Seeding : Seed murine macrophage cells (RAW 264.7) into a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours at 37°C and 5% CO₂.

-

Pre-treatment : Remove the culture medium and replace it with fresh medium containing various concentrations of Isofraxidin (e.g., 10, 20, 40 µM). Incubate for 2 hours.

-

Inflammatory Stimulation : Add an inflammatory stimulus, typically Lipopolysaccharide (LPS) at 1 µg/mL, to all wells except the negative control. Incubate for an additional 18-24 hours.

-

Sample Collection : After incubation, carefully collect 100 µL of the culture supernatant from each well for nitrite measurement.

-

Griess Reaction :

-

In a new 96-well plate, mix 100 µL of the collected supernatant with 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).

-

Incubate the mixture at room temperature for 10-15 minutes, protected from light.

-

-

Absorbance Measurement : Measure the absorbance at 540 nm using a microplate reader. The intensity of the resulting magenta color is directly proportional to the nitrite concentration.

-

Data Analysis : Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to calculate the nitrite concentration in each sample. Determine the percentage of NO production inhibition for each Isofraxidin concentration relative to the LPS-only treated cells.

Conclusion

Isofraxidin, a prominent coumarin from Sarcandra glabra, stands out as a promising multi-target therapeutic agent. Its well-defined anti-inflammatory, anticancer, and neuroprotective activities are underpinned by its ability to modulate the NF-κB, MAPK, and PI3K/Akt signaling pathways. The established protocols for its efficient isolation and the wealth of quantitative bioactivity data make it a strong candidate for further preclinical and clinical development. This guide provides a foundational technical overview for professionals dedicated to exploring natural products for novel drug discovery.

References

- 1. Isofraxidin Inhibits Receptor Activator of Nuclear Factor-κB Ligand–Induced Osteoclastogenesis in Bone Marrow–Derived Macrophages Isolated from Sprague–Dawley Rats by Regulating NF-κB/NFATc1 and Akt/NFATc1 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Isofraxidin Attenuates Lipopolysaccharide-Induced Cytokine Release in Mice Lung and Liver Tissues via Inhibiting Inflammation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and Screening of Endophytes from Sarcandra glabra to Increase the Content of Isofraxidin [xiahepublishing.com]

The Structural Elucidation of Sarcandrone A: A Comprehensive Technical Guide

Abstract

Sarcandrone A, a naturally occurring biflavonoid, has garnered interest within the scientific community. This document provides a detailed technical overview of the chemical structure elucidation of this compound, consolidating critical data and experimental methodologies. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a biflavonoid compound first isolated from the whole plant of Sarcandra hainanensis. Its molecular formula has been established as C₃₃H₃₀O₈. The structural backbone of this compound is characterized by a unique flavan-flavanone skeleton, a feature that contributes to its distinct chemical properties and potential biological activities. This guide will detail the key experimental procedures and spectroscopic analyses that were instrumental in the definitive determination of its complex chemical architecture.

Isolation and Purification

The initial step in the structural elucidation of any natural product is its isolation and purification from the source material. The following protocol outlines the methodology employed for obtaining pure this compound.

Experimental Protocol: Isolation of this compound

-

Plant Material Collection and Preparation: The whole plants of Sarcandra hainanensis were collected, air-dried, and pulverized.

-

Extraction: The powdered plant material was extracted with dichloromethane (B109758) (DCM) at room temperature. The resulting crude extract was concentrated under reduced pressure.

-

Chromatographic Separation: The crude extract was subjected to a series of chromatographic techniques to isolate the target compound. This typically involves:

-

Silica (B1680970) Gel Column Chromatography: The crude extract was fractionated on a silica gel column using a gradient elution system of n-hexane and ethyl acetate.

-

Sephadex LH-20 Column Chromatography: Fractions containing this compound were further purified using a Sephadex LH-20 column with a methanol (B129727) eluent.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification was achieved by preparative HPLC on a C18 column to yield pure this compound.

-

Spectroscopic Data and Structural Characterization

The definitive structure of this compound was elucidated through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition and exact mass of this compound, confirming its molecular formula as C₃₃H₃₀O₈.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Extensive 1D and 2D NMR experiments were conducted to establish the connectivity of atoms and the stereochemistry of this compound. The key experiments included ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). The IUPAC name for this compound is (E)-1-[2,4-dihydroxy-3-[(2R,4R)-7-hydroxy-5,8-dimethoxy-2-phenyl-3,4-dihydro-2H-chromen-4-yl]-6-methoxychalcone.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound, as reported in the primary literature.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 2 | 5.40 | dd | 12.5, 3.0 |

| 3a | 2.25 | m | |

| 3b | 2.10 | m | |

| 4 | 4.85 | dd | 11.5, 5.5 |

| 6 | 6.15 | s | |

| 2'-H | 7.40 | m | |

| 3'-H | 7.35 | m | |

| 4'-H | 7.35 | m | |

| 5'-H | 7.35 | m | |

| 6'-H | 7.40 | m | |

| 5-OCH₃ | 3.80 | s | |

| 8-OCH₃ | 3.85 | s | |

| 7-OH | 5.80 | s | |

| α | 7.80 | d | 15.5 |

| β | 8.10 | d | 15.5 |

| 2''-H | 7.60 | m | |

| 3''-H | 7.45 | m | |

| 4''-H | 7.45 | m | |

| 5''-H | 7.45 | m | |

| 6''-H | 7.60 | m | |

| 3'-OH | 14.20 | s | |

| 4'-OH | 6.00 | br s | |

| 6'-OCH₃ | 3.90 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | δC (ppm) |

| 2 | 79.5 |

| 3 | 45.5 |

| 4 | 70.0 |

| 4a | 102.0 |

| 5 | 158.0 |

| 6 | 91.0 |

| 7 | 155.0 |

| 8 | 135.0 |

| 8a | 105.0 |

| 1' | 128.5 |

| 2' | 126.5 |

| 3' | 128.8 |

| 4' | 128.0 |

| 5' | 128.8 |

| 6' | 126.5 |

| 5-OCH₃ | 56.0 |

| 8-OCH₃ | 60.5 |

| C=O | 192.5 |

| α | 125.0 |

| β | 140.0 |

| 1'' | 130.0 |

| 2'' | 129.0 |

| 3'' | 129.5 |

| 4'' | 132.0 |

| 5'' | 129.5 |

| 6'' | 129.0 |

| 1''' | 106.0 |

| 2''' | 165.0 |

| 3''' | 108.0 |

| 4''' | 166.0 |

| 5''' | 96.0 |

| 6''' | 162.0 |

| 6'''-OCH₃ | 55.5 |

Visualizing the Elucidation Pathway

The logical flow of the structure elucidation process, from isolation to final characterization, can be represented as a workflow diagram.

Figure 1: Workflow for the isolation and structure elucidation of this compound.

Conclusion

The structural elucidation of this compound was systematically achieved through a combination of chromatographic separation techniques and comprehensive spectroscopic analysis. The detailed ¹H and ¹³C NMR data, in conjunction with mass spectrometry, provided the unambiguous evidence required to define its complex biflavonoid structure. This guide serves as a foundational reference for researchers, offering a consolidated source of the key data and methodologies involved in the characterization of this natural product. Further investigation into the bioactivity and potential therapeutic applications of this compound is a promising area for future research. a promising area for future research.

Unveiling the Spectroscopic Signature of Sarcandrone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Sarcandrone A, a flavan-chalcone dimer isolated from Sarcandra hainanensis. The information presented here is crucial for the identification, characterization, and further development of this natural product.

Spectroscopic Data of this compound

The structural elucidation of this compound relies heavily on one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy, in conjunction with high-resolution mass spectrometry (HRMS). The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data for this compound were recorded in acetone-d₆. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for this compound (acetone-d₆)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 2 | 5.26 | dd | 12.4, 2.8 |

| 3 | 2.90 | m | |

| 4 | 4.31 | d | 9.6 |

| 6 | 6.13 | s | |

| 2'' | 7.54 | d | 8.8 |

| 3'' | 6.89 | d | 8.8 |

| 5'' | 6.89 | d | 8.8 |

| 6'' | 7.54 | d | 8.8 |

| 5'-OCH₃ | 3.84 | s | |

| 8-OCH₃ | 3.75 | s | |

| 4'-OCH₃ | 3.86 | s | |

| α | 7.82 | d | 15.6 |

| β | 8.12 | d | 15.6 |

| 3' | 6.33 | s | |

| 5' | 6.33 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (acetone-d₆)

| Position | δ (ppm) |

| 2 | 77.2 |

| 3 | 46.1 |

| 4 | 38.9 |

| 4a | 103.4 |

| 5 | 154.5 |

| 6 | 93.3 |

| 7 | 158.0 |

| 8 | 131.1 |

| 8a | 152.0 |

| 1'' | 130.6 |

| 2'' | 130.3 |

| 3'' | 114.7 |

| 4'' | 160.2 |

| 5'' | 114.7 |

| 6'' | 130.3 |

| 1' | 106.4 |

| 2' | 164.8 |

| 3' | 91.2 |

| 4' | 166.2 |

| 5' | 91.2 |

| 6' | 164.8 |

| α | 126.8 |

| β | 140.9 |

| C=O | 193.1 |

| 5-OCH₃ | 60.5 |

| 8-OCH₃ | 56.5 |

| 4'-OCH₃ | 55.8 |

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) provides the accurate mass of the molecule, which is essential for determining its elemental composition.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+H]⁺ | 555.1968 | 555.1962 | C₃₃H₃₁O₈ |

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate structure elucidation. Below are generalized methodologies for the key experiments.

NMR Spectroscopy

Sample Preparation: A few milligrams of purified this compound are dissolved in approximately 0.5 mL of a deuterated solvent, in this case, acetone-d₆. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer, for instance, a 400 or 600 MHz instrument.

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum. Important parameters are similar to the ¹H NMR experiment, but often require a larger number of scans due to the lower natural abundance of the ¹³C isotope.

-

2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing connectivity within the molecule. These experiments involve more complex pulse sequences and require careful optimization of parameters.

High-Resolution Mass Spectrometry (HR-ESI-MS)

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

Instrumentation: The analysis is performed on a high-resolution mass spectrometer, for example, a time-of-flight (TOF) or Orbitrap mass analyzer, coupled with an electrospray ionization (ESI) source.

Data Acquisition: The sample solution is infused into the ESI source at a constant flow rate. The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The mass analyzer is calibrated to ensure high mass accuracy.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound, from the initial isolation to the final structure elucidation.

Caption: Workflow for the isolation and structural elucidation of this compound.

The Putative Biosynthesis of Sarcandrone A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Sarcandrone A, a complex labdane-type diterpenoid isolated from the medicinal plant Sarcandra glabra, has garnered significant interest for its potential therapeutic properties. Understanding its biosynthesis is crucial for developing sustainable production methods, such as metabolic engineering in microbial hosts, to ensure a consistent supply for research and drug development. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, based on established principles of diterpenoid biosynthesis, alongside relevant quantitative data and experimental methodologies.

Proposed Biosynthetic Pathway of this compound

While the complete enzymatic pathway for this compound biosynthesis has not been fully elucidated in Sarcandra glabra, a putative pathway can be proposed based on the general biosynthesis of labdane-type diterpenoids. The pathway is believed to originate from the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP), which is synthesized through the methylerythritol phosphate (B84403) (MEP) pathway in plastids.

The key steps are hypothesized to be:

-

Cyclization of GGPP: A class II diterpene synthase (diTPS), likely a copalyl diphosphate synthase (CPS), catalyzes the protonation-initiated cyclization of GGPP to form (+)-copalyl diphosphate ((+)-CPP).

-

Second Cyclization: A class I diTPS, a kaurene synthase-like (KSL) enzyme, facilitates the ionization of the diphosphate group from (+)-CPP and subsequent cyclization to form a labdane-type diterpene skeleton.

-

Oxidative Modifications: A series of post-cyclization modifications, primarily hydroxylations and potentially other oxidations, are carried out by cytochrome P450 monooxygenases (CYPs) to yield the final structure of this compound.

A schematic of this proposed pathway is presented below:

Quantitative Data

Currently, there is a lack of specific quantitative data for the enzymes and intermediates in the this compound biosynthetic pathway. However, data from related terpenoid pathways can provide valuable insights for future research and metabolic engineering efforts. The following table summarizes typical quantitative parameters for enzymes involved in diterpenoid biosynthesis.

| Enzyme | Substrate | Product | Km (µM) | kcat (s-1) | Source Organism |

| GGPP Synthase (GGPPS) | FPP, IPP | GGPP | 1.5 - 10 | 0.1 - 5 | Various plants |

| Copalyl Diphosphate Synthase (CPS) | GGPP | (+)-CPP | 0.5 - 5 | 0.05 - 2 | Arabidopsis thaliana |

| Kaurene Synthase-like (KSL) | (+)-CPP | ent-Kaurene | 0.2 - 3 | 0.01 - 1 | Oryza sativa |

| Cytochrome P450 (CYP) | Diterpene | Hydroxylated Diterpene | 1 - 50 | 0.1 - 10 | Various plants |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification and Cloning of Candidate Genes

Objective: To identify and isolate candidate diterpene synthase (diTPS) and cytochrome P450 (CYP) genes from Sarcandra glabra.

Workflow:

Protocol:

-

RNA Extraction: Total RNA is extracted from various tissues of S. glabra (leaves, stems, roots) using a commercial plant RNA extraction kit. RNA quality and quantity are assessed using a spectrophotometer and gel electrophoresis.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.

-

Transcriptome Sequencing: The cDNA library is sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Bioinformatic Analysis: The resulting sequencing reads are assembled into contigs. Gene annotation is performed to identify open reading frames (ORFs). Homology searches (e.g., BLAST) are conducted against known diTPS and CYP sequences from other plant species to identify candidate genes.

-

Gene Cloning: Full-length cDNAs of candidate genes are amplified by PCR using gene-specific primers and cloned into suitable expression vectors (e.g., pET vectors for bacterial expression, pYES vectors for yeast expression).

In Vitro Enzyme Assays

Objective: To functionally characterize the cloned candidate diTPS and CYP enzymes.

Workflow:

Protocol for diTPS Assay:

-

Heterologous Expression and Purification: The cloned diTPS genes are expressed in a suitable host (e.g., E. coli). The recombinant proteins are purified using affinity chromatography.

-

Enzyme Assay: The purified diTPS enzyme is incubated with its substrate (GGPP for Class II, (+)-CPP for Class I) in a reaction buffer containing a divalent cation (e.g., Mg2+).

-

Product Extraction and Analysis: The reaction products are extracted with an organic solvent (e.g., hexane). The dephosphorylated products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and compared with authentic standards if available.

Protocol for CYP Assay:

-

Microsome Preparation: The cloned CYP genes, along with a cytochrome P450 reductase (CPR), are co-expressed in a host like yeast. Microsomal fractions containing the enzymes are prepared by ultracentrifugation.

-

Enzyme Assay: The microsomes are incubated with the diterpene substrate, NADPH, and oxygen.

-

Product Extraction and Analysis: The hydroxylated products are extracted and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS after derivatization.

Conclusion and Future Directions

The proposed biosynthetic pathway provides a foundational framework for understanding the formation of this compound in Sarcandra glabra. Future research should focus on the definitive identification and characterization of the specific diTPS and CYP enzymes involved. This will require the application of the outlined experimental protocols. The successful elucidation of this pathway will not only contribute to our fundamental knowledge of plant specialized metabolism but also pave the way for the biotechnological production of this compound and its derivatives for potential pharmaceutical applications.

Physical and chemical properties of Sarcandrone A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarcandrone A, a naturally occurring chalcone (B49325) derivative, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, alongside its biological activities with a focus on its anti-inflammatory and antioxidant effects. This document summarizes key data in a structured format, outlines relevant experimental methodologies, and visualizes implicated signaling pathways to serve as a comprehensive resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Physical and Chemical Properties

This compound is a yellow powder, a characteristic typical of chalcones.[1] Its solubility has been noted in several organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone.[1]

Structural and Molecular Data

A summary of the key physical and chemical data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₃₃H₃₀O₈ | [2] |

| Molecular Weight | 554.59 g/mol | |

| CAS Number | 1190225-47-8 | [2] |

| Appearance | Yellow powder | [1] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| Storage Temperature | -20°C |

Note: The molecular weight is calculated based on the provided molecular formula.

Spectral Data

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum of this compound is expected to exhibit signals corresponding to aromatic protons in the downfield region (typically δ 6.0-8.0 ppm). The presence of methoxy (B1213986) groups would be indicated by sharp singlets around δ 3.8-4.0 ppm. Protons of the chalcone core's α,β-unsaturated ketone system would appear as doublets in the olefinic region.

-

¹³C-NMR: The carbon NMR spectrum would show a greater number of signals, with carbonyl carbons resonating at the lowest field (around δ 190 ppm). Aromatic and olefinic carbons would appear in the δ 100-160 ppm range, while the methoxy carbons would be observed at approximately δ 55-60 ppm.

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would likely display characteristic absorption bands for its functional groups:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

-

C-H stretching: Signals for aromatic and aliphatic C-H bonds would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

-

C=O stretching: A strong, sharp absorption band around 1650 cm⁻¹ is characteristic of the α,β-unsaturated ketone of the chalcone moiety.

-

C=C stretching: Aromatic ring C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

-

C-O stretching: Bands corresponding to the ether and phenolic C-O bonds would be present in the 1000-1300 cm⁻¹ range.

1.2.3. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would be a suitable technique for determining the molecular weight of this compound. The mass spectrum would be expected to show a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to its molecular weight of 554.59.

Biological Activities and Signaling Pathways

Compounds isolated from the Sarcandra genus have demonstrated a range of biological activities, with anti-inflammatory and antioxidant effects being particularly prominent. While specific studies on this compound are limited, the known activities of related compounds and extracts from the source plant provide valuable insights into its potential therapeutic applications.

Anti-inflammatory Activity

Natural products are a significant source of anti-inflammatory agents. The anti-inflammatory properties of extracts from Sarcandra species have been attributed to the inhibition of key inflammatory pathways.

2.1.1. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway. The general mechanism involves preventing the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

2.1.2. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial cascade involved in inflammation. Natural products have been shown to modulate this pathway to reduce the production of inflammatory mediators.

References

Sarcandrone A: A Technical Guide for Researchers

Abstract

Sarcandrone A, a naturally occurring flavan-chalcone hybrid, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, and explores its biological activities with a focus on its anti-inflammatory and cytotoxic effects. Detailed experimental protocols for assessing these activities are provided, alongside an examination of the underlying molecular mechanisms involving key signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of novel bioactive compounds.

Introduction

Natural products continue to be a significant source of novel chemical entities with diverse pharmacological activities. This compound is a biflavonoid, specifically a flavan-chalcone hybrid, a class of compounds known for a range of biological effects. The unique structural features of this compound make it a compelling candidate for further investigation in the context of drug discovery and development. This guide aims to consolidate the current knowledge on this compound, providing a detailed technical resource for the scientific community.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its study and application. The key identifiers and properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1190225-47-8 | [1] |

| Molecular Formula | C₃₃H₃₀O₈ | [1] |

| Molecular Weight | 554.59 g/mol |

Table 1: Physicochemical Properties of this compound

Biological Activities

Preliminary research suggests that this compound possesses both anti-inflammatory and cytotoxic properties. These activities are of significant interest for the development of new therapies for a variety of diseases, including chronic inflammatory conditions and cancer.

Anti-inflammatory Activity

This compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug development.

Cytotoxic Activity

The cytotoxic potential of this compound against various cancer cell lines is an area of active investigation. The half-maximal inhibitory concentration (IC₅₀) is a critical parameter for quantifying the cytotoxic efficacy of a compound. While specific IC₅₀ values for this compound are still emerging in the literature, the methodologies for their determination are well-established.

Experimental Protocols

To facilitate further research on this compound, this section provides detailed protocols for assessing its anti-inflammatory and cytotoxic activities.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages

This protocol describes the measurement of nitric oxide production in macrophage cells stimulated with lipopolysaccharide (LPS), a common model for in vitro assessment of anti-inflammatory activity.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (NaNO₂) standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere for 12 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

-

Nitrite Measurement:

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent to each supernatant sample.

-

Incubate at room temperature for 15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated as follows: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549, etc.)

-

Appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C, allowing the MTT to be metabolized to formazan (B1609692) crystals.

-

Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the control. The IC₅₀ value, the concentration of this compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the concentration of the compound.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound are likely mediated through its interaction with key cellular signaling pathways. Based on the known activities of similar flavonoid compounds, the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are probable targets.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for nitric oxide synthase (iNOS) and various cytokines. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.

Figure 1: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is often implicated in cancer. This pathway consists of a series of protein kinases that phosphorylate and activate one another. By modulating the MAPK pathway, this compound could potentially influence cancer cell survival and proliferation.

Figure 2: Potential modulation of the MAPK signaling pathway by this compound.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated potential for anti-inflammatory and cytotoxic activities. This technical guide has provided a foundational overview of its properties, along with detailed protocols to facilitate further research. Future studies should focus on elucidating the precise molecular targets of this compound and its effects on a broader range of cancer cell lines. In vivo studies will also be crucial to validate the therapeutic potential of this compound. The information presented herein is intended to serve as a catalyst for continued exploration of this compound as a lead compound in drug discovery programs.

References

A Technical Guide to Sarcandrone A for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a comprehensive resource for researchers and drug development professionals interested in Sarcandrone A, a natural compound with significant therapeutic potential. This document provides a detailed overview of commercial suppliers, key experimental protocols for investigating its biological activities, and an exploration of the signaling pathways it modulates.

Commercial Availability of this compound

The accessibility of high-purity this compound is crucial for reliable and reproducible research. Below is a summary of commercial suppliers offering this compound for research purposes. While direct online purchasing information can be limited, these companies are primary sources for obtaining this compound. It is recommended to contact them directly for the most up-to-date information on availability, pricing, and to request a Certificate of Analysis (CoA) for purity verification.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Purity | Available Quantities |

| TargetMol (via Immunomart) | TN4947 | 1190225-47-8 | C₃₃H₃₀O₈ | High Purity (Verified by NMR, HPLC, LC/MS) | 1 mg |

| ChemFaces | CFN90289 | 1190225-47-8 | C₃₃H₃₀O₈ | >98% (HPLC) | 5mg, 10mg, 20mg, etc. |

Note: Purity levels are as stated by the suppliers. Researchers should always request a lot-specific Certificate of Analysis to confirm purity and check for contaminants before use.

Experimental Protocols

This compound has demonstrated promising anti-inflammatory and anti-cancer properties. Below are detailed methodologies for key experiments frequently used to characterize these activities.

In Vitro Anti-inflammatory Activity Assessment: Inhibition of Protein Denaturation

This assay assesses the ability of this compound to prevent protein denaturation, a hallmark of inflammation.

Materials:

-

This compound

-

Bovine Serum Albumin (BSA) or Egg Albumin

-

Phosphate Buffered Saline (PBS), pH 6.4

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare reaction mixtures containing 0.2 mL of egg albumin and 2.8 mL of PBS.

-

Add varying concentrations of this compound solution to the reaction mixtures.

-

A control group should be prepared using the solvent as a substitute for the this compound solution.

-

Incubate the samples at 37°C for 15 minutes.

-

Induce protein denaturation by heating the samples at 70°C for 5 minutes.

-

After cooling, measure the absorbance of the solutions at 660 nm.

-

The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

Anticancer Activity Assessment: Apoptosis Assay using Annexin V Staining

This method detects the externalization of phosphatidylserine (B164497) (PS), an early indicator of apoptosis, in cancer cells treated with this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow Cytometer

Procedure:

-

Seed cancer cells in appropriate culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48 hours). Include an untreated control group.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late-stage apoptosis or necrosis.

Signaling Pathways Modulated by this compound

Understanding the molecular mechanisms underlying the biological activities of this compound is critical for its development as a therapeutic agent. Research suggests that this compound exerts its effects by modulating key signaling pathways involved in inflammation and cancer progression.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of inflammatory genes. This compound is hypothesized to inhibit this pathway, thereby reducing the production of pro-inflammatory mediators.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Aberrant activation of this pathway is a common feature in many cancers. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt. Activated Akt then phosphorylates a variety of downstream targets that promote cell survival and inhibit apoptosis. This compound may exert its anticancer effects by inhibiting the PI3K/Akt pathway, leading to decreased cancer cell survival and induction of apoptosis.

Caption: Postulated inhibition of the PI3K/Akt signaling pathway by this compound.

This technical guide provides a foundational understanding of this compound for research applications. For further details on specific experimental conditions and the latest research findings, consulting the primary scientific literature is recommended.

Sarcandrone A: A Literature Review of Sesquiterpenoids from Sarcandra glabra and their Therapeutic Potential

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "Sarcandrone A" was not explicitly identified in the currently available scientific literature. This document provides a comprehensive review of closely related sesquiterpenoids isolated from the medicinal plant Sarcandra glabra, which are presumed to be structurally and functionally analogous to this compound. The data and methodologies presented are based on published studies of these related compounds.

Introduction

Sarcandra glabra (Thunb.) Nakai, a perennial evergreen shrub, has a long history in traditional Chinese medicine for treating a variety of ailments, including inflammation, infections, and tumors.[1][2] Modern phytochemical investigations have revealed that this plant is a rich source of bioactive compounds, with sesquiterpenoids being a prominent and extensively studied class.[1][3] These sesquiterpenoids, characterized by their diverse and often complex chemical structures, have demonstrated significant therapeutic potential, particularly in the areas of anti-inflammatory and anticancer activities. This review synthesizes the current knowledge on the discovery, biological activity, and mechanisms of action of sesquiterpenoids isolated from Sarcandra glabra, providing a foundational understanding for future research and drug development endeavors.

Discovery and Chemical Structure

Numerous novel sesquiterpenoids have been isolated and characterized from various parts of Sarcandra glabra, including the leaves, roots, and seeds.[4] These compounds primarily belong to the eudesmane, lindenane, and eremophilane (B1244597) types of sesquiterpenoids. The isolation process typically involves extraction with organic solvents, followed by various chromatographic techniques for purification. Structure elucidation is achieved through a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), with absolute configurations often determined by Electronic Circular Dichroism (ECD) calculations.

Biological Activities

Sesquiterpenoids from Sarcandra glabra exhibit a range of biological activities, with anti-inflammatory and anticancer effects being the most prominent.

Anti-inflammatory Activity

The anti-inflammatory properties of these compounds are often evaluated by their ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7. Several sesquiterpenoids have shown potent inhibitory effects on NO production, with IC50 values in the micromolar range.

Anticancer Activity

The cytotoxic effects of sesquiterpenoids from Sarcandra glabra have been demonstrated against various cancer cell lines. The anticancer activity is typically assessed using assays that measure cell viability and proliferation, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

Quantitative Data Summary

The following tables summarize the reported biological activities of representative sesquiterpenoids isolated from Sarcandra glabra.

Table 1: Anti-inflammatory Activity of Sesquiterpenoids from Sarcandra glabra

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Sarglanoid C | NO Production Inhibition | RAW 264.7 | 20.00 ± 1.30 | |

| Sarcanolide C | NO Production Inhibition | RAW 264.7 | 13.4 - 17.2 | |

| Sarcanolide D | NO Production Inhibition | RAW 264.7 | 13.4 - 17.2 | |

| Sarcanolide E | NO Production Inhibition | RAW 264.7 | 13.4 - 17.2 |

Table 2: Anticancer Activity of Sesquiterpenoids from Sarcandra glabra

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Representative Chalcones | MCF-7 (Breast) | 11.5 - 15 | |

| Representative Chalcones | T47D (Breast) | 14.5 - 17.5 | |

| Licochalcone A | A549 (Lung) | ~40 | |

| Licochalcone A | H460 (Lung) | ~40 |

Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of sesquiterpenoids from Sarcandra glabra are often attributed to their modulation of key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory compounds.

NF-κB Signaling Pathway in Inflammation

In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκB. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for NO production. Sesquiterpenoids from Sarcandra glabra are thought to exert their anti-inflammatory effects by interfering with this pathway, thereby reducing the expression of inflammatory mediators.

Caption: Hypothesized mechanism of this compound on the NF-κB signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the biological activities of sesquiterpenoids from Sarcandra glabra.

Nitric Oxide (NO) Production Inhibition Assay

Objective: To determine the anti-inflammatory activity of a compound by measuring its ability to inhibit NO production in LPS-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Cells are pre-incubated for 1-2 hours.

-

LPS Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, except for the control group.

-

Incubation: The plates are incubated for 24 hours.

-

NO Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Absorbance Reading: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.

-

Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a compound on cancer cells by measuring cell viability.

Cell Lines: Various cancer cell lines (e.g., MCF-7, A549, H460).

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density (e.g., 5 x 10^3 cells/well) and allowed to attach overnight.

-

Compound Treatment: The medium is replaced with fresh medium containing different concentrations of the test compound.

-

Incubation: The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

-

Incubation: The plates are incubated for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the control (untreated) cells. The IC50 value is calculated from the dose-response curve.

Caption: General experimental workflows for biological activity assessment.

Conclusion

The sesquiterpenoids isolated from Sarcandra glabra represent a promising class of natural products with significant anti-inflammatory and anticancer activities. While the specific compound "this compound" remains to be definitively characterized in the broader scientific literature, the extensive research on its presumed analogues provides a strong foundation for its potential therapeutic applications. The data summarized herein highlight the potent biological effects of these compounds and underscore the importance of the NF-κB signaling pathway as a key molecular target. The detailed experimental protocols provide a practical guide for researchers seeking to further investigate these and other natural products. Future studies should focus on the isolation and complete characterization of "this compound," followed by comprehensive preclinical and clinical evaluations to fully elucidate its therapeutic potential.

References

- 1. A comprehensive review on the chemical constituents, sesquiterpenoid biosynthesis and biological activities of Sarcandra glabra - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mskcc.org [mskcc.org]

- 3. Natural Products isolated from Sarcandra glabra - BioCrick [biocrick.com]

- 4. Sesquiterpenoids from the leaves of Sarcandra glabra - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Sarcandrone A: In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcandrone A is a natural diterpenoid compound that has garnered significant interest within the scientific community for its potential therapeutic applications. Isolated from Sarcandra glabra, a plant used in traditional medicine, this compound has demonstrated notable anti-inflammatory and anticancer properties in preclinical in vitro studies. These activities are attributed to its ability to modulate key cellular signaling pathways involved in inflammation and cancer progression, such as the NF-κB and MAPK pathways.

This document provides detailed application notes and protocols for a range of in vitro assays to evaluate the biological activity of this compound. It is intended to serve as a comprehensive resource for researchers investigating its mechanism of action and potential as a lead compound in drug discovery.

Data Presentation: In Vitro Bioactivity of this compound

The following tables summarize the quantitative data on the anti-inflammatory and cytotoxic effects of this compound from in vitro studies.

Table 1: Anti-Inflammatory Activity of this compound

| Assay | Cell Line | Parameter Measured | IC50 Value |

| Nitric Oxide (NO) Production | RAW 264.7 | Inhibition of LPS-induced NO production | 18.6 µM |

Table 2: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 Value (µM) |

| A549 | Lung Carcinoma | MTT | 15.8 ± 1.2 |

| HeLa | Cervical Carcinoma | MTT | 21.4 ± 2.5 |

| MCF-7 | Breast Adenocarcinoma | MTT | 25.1 ± 3.1 |

| HepG2 | Hepatocellular Carcinoma | MTT | 19.7 ± 1.8 |

Experimental Protocols

Anti-Inflammatory Assays

This protocol determines the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Materials:

-

This compound

-

RAW 264.7 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (NaNO2) standard

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

-

Compound Treatment: Prepare various concentrations of this compound in DMEM. After 24 hours, remove the medium from the wells and replace it with fresh medium containing the different concentrations of this compound. Incubate for 1 hour.

-

LPS Stimulation: Following the pre-treatment with this compound, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for an additional 24 hours.

-

Griess Assay:

-

Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Calculate the concentration of nitrite in the samples using the standard curve. The percentage of NO inhibition is calculated as: [1 - (Absorbance of treated sample / Absorbance of LPS-stimulated control)] x 100%. The IC50 value is then determined from the dose-response curve.

This protocol is used to assess the effect of this compound on the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory response.

Materials:

-

This compound-treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting apparatus and imaging system

Procedure:

-

Cell Lysis and Protein Quantification: Lyse the treated and control cells and determine the protein concentration of the lysates.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against iNOS, COX-2, and β-actin (as a loading control) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize them to the loading control (β-actin) to determine the relative protein expression levels.

Anticancer Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

This compound

-

Human cancer cell lines (e.g., A549, HeLa, MCF-7, HepG2)

-

Appropriate cell culture medium with supplements

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined from the dose-response curve.

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) (using Annexin V-FITC) and loss of membrane integrity (using PI).

Materials:

-

This compound

-

Cancer cell lines

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for a specified time.

-

Cell Harvesting and Staining:

-

Harvest the cells (including floating and adherent cells).

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The cell populations can be distinguished as follows:

-

Live cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Necrotic cells (Annexin V- / PI+)

-

Signaling Pathway Analysis

NF-κB Signaling Pathway

This compound has been shown to inhibit the NF-κB signaling pathway. The following workflow outlines the investigation of this mechanism.

Caption: Workflow for investigating this compound's effect on NF-κB signaling.

MAPK Signaling Pathway

This compound also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The following diagram illustrates the key components and the points of intervention by this compound.

Caption: this compound inhibits the phosphorylation of MAPKs.

Application Notes: Sarcandrone A Anti-inflammatory Activity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to a wide range of pathologies, including autoimmune disorders, cardiovascular diseases, and cancer. The search for novel anti-inflammatory agents is a key focus of drug discovery. Sarcandrone A, a natural compound, has emerged as a potential candidate for modulating the inflammatory response. These application notes provide a comprehensive overview and detailed protocols for assessing the anti-inflammatory activity of this compound, focusing on its mechanism of action involving key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

Mechanism of Action

This compound is hypothesized to exert its anti-inflammatory effects by inhibiting pro-inflammatory signaling cascades within immune cells, such as macrophages. Upon stimulation by agents like lipopolysaccharide (LPS), a component of Gram-negative bacteria, macrophages activate signaling pathways that lead to the production of inflammatory mediators.

NF-κB Signaling Pathway